5,8-Methanoimidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19546-81-7 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 |
InChI |
InChI=1S/C8H6N2/c1-2-7-3-6(1)8-4-9-5-10(7)8/h1-2,4-5H,3H2 |
InChI Key |
JQGPYTHDLQCRPL-UHFFFAOYSA-N |
SMILES |
C1C2=CC=C1N3C2=CN=C3 |
Synonyms |
5,8-Methanoimidazo[1,5-a]pyridine(8CI,9CI) |
Origin of Product |
United States |
Synthetic Methodologies for the 5,8 Methanoimidazo 1,5 a Pyridine Core and Its Derivatives
Retrosynthetic Analysis of the 5,8-Methanoimidazo[1,5-a]pyridine Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan. ub.eduadvancechemjournal.com For the this compound skeleton, the analysis can proceed through several logical disconnections.
The primary disconnections involve the bonds forming the imidazole (B134444) ring and the methano bridge.
Disconnection of the Imidazole Ring: A common strategy for imidazo[1,5-a]pyridines involves disconnecting the C1-N2 and C3-C3a bonds. This approach, often corresponding to a [3+2] cycloaddition or a condensation/cyclization sequence, leads back to a substituted 2-(aminomethyl)pyridine precursor. The imidazole's C1 and C3 atoms would originate from a two-carbon electrophilic synthon.
Disconnection of the Methano Bridge: The C5-C8 and C8-C7 bonds of the methano bridge can be disconnected. This corresponds to a Diels-Alder or related cycloaddition reaction. The diene component would be a substituted cyclopentadiene, and the dienophile would be a suitable pyridine (B92270) derivative, which would later be elaborated into the fused imidazole ring.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of the this compound Skeleton
This analysis suggests two primary forward synthetic strategies:
Construct the bridged pyridine system first, followed by the annulation of the imidazole ring.
Synthesize a planar imidazo[1,5-a]pyridine (B1214698) and subsequently introduce the methano bridge via a cycloaddition reaction.
Classical Cyclization and Annulation Strategies for Imidazo[1,5-a]pyridine Ring Systems
Classical methods for constructing the imidazo[1,5-a]pyridine core are well-established and typically involve the formation of the five-membered imidazole ring onto a pre-existing pyridine scaffold. rsc.org These strategies are fundamental and can be adapted for the synthesis of more complex derivatives like the 5,8-methano variant.
Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step. For imidazo[1,5-a]pyridines, the [3+2] cycloaddition is particularly relevant. bohrium.com This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).
One of the most common variations is the reaction of pyridinium (B92312) ylides (the 1,3-dipole) with various dipolarophiles like nitriles or alkynes. bohrium.combeilstein-journals.org The pyridinium ylide is typically generated in situ from an N-aminopyridinium salt. beilstein-journals.org The reaction with a nitrile, for example, would provide the C1 and N2 atoms of the imidazole ring, leading directly to the fused heterocyclic system.
A general scheme for this approach is the reaction between N-aminopyridinium salts and acetylenes or nitriles, which proceeds via a 1,3-dipolar cycloaddition to yield pyrazolo[1,5-a]pyridines or 1,2,4-triazolo[1,5-a]pyridines, respectively. beilstein-journals.org A similar strategy can be envisioned for imidazo[1,5-a]pyridines using appropriate synthons. For instance, a [3+2] cycloaddition of a pyridinium ylide with trifluoroacetonitrile (B1584977) has been used to prepare 2-trifluoromethyl imidazo[1,2-a]pyridines, a related isomer class. bohrium.com
Condensation reactions are a cornerstone of heterocyclic synthesis. The most prevalent method for constructing the imidazo[1,5-a]pyridine moiety involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile. rsc.orgbeilstein-journals.org
The reaction sequence typically begins with the acylation of the primary amine of the 2-(aminomethyl)pyridine with reagents such as carboxylic acids, acyl chlorides, or anhydrides. beilstein-journals.orgresearchgate.net The resulting amide intermediate then undergoes an intramolecular cyclization, usually promoted by heat or a dehydrating agent like polyphosphoric acid (PPA), to form the imidazole ring. beilstein-journals.orgnih.gov
Recent developments have expanded the scope of electrophiles used in these condensations. For example, nitroalkanes, electrophilically activated by PPA, can cyclize with 2-picolylamines to afford imidazo[1,5-a]pyridines. beilstein-journals.orgnih.gov Another approach involves the oxidative cyclocondensation with aldehydes. researchgate.net
| Pyridine Precursor | Electrophilic Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine | Carboxylic Acids | Polyphosphoric Acid (PPA), heat | 1-Substituted Imidazo[1,5-a]pyridines | beilstein-journals.org |
| 2-(Aminomethyl)pyridine | Aldehydes | I2/H2O2 (oxidative) | 1-Substituted Imidazo[1,5-a]pyridines | researchgate.net |
| 2-Picolylamines | Nitroalkanes | PPA, 110 °C | 1,3-Disubstituted Imidazo[1,5-a]pyridines | beilstein-journals.orgnih.gov |
| 2-Pyridyl Ketones | Salicylaldehyde (B1680747), NH4OAc | Glacial Acetic Acid | Substituted Imidazo[1,5-a]pyridines | mdpi.com |
Modern Catalytic Approaches to this compound Construction
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis has been particularly transformative in the synthesis of heterocyclic compounds, including imidazopyridines. beilstein-journals.orgnih.govresearchgate.net
Transition-metal-catalyzed annulation reactions offer direct and atom-economical routes to fused heterocyclic systems. bohrium.com These reactions often proceed via C-H activation, allowing for the construction of rings without the need for pre-functionalized starting materials. mdpi.com Catalysts based on rhodium, copper, and palladium are commonly employed. beilstein-journals.orgnih.gov
For the synthesis of bridged systems like this compound, a key strategy would involve the annulation of an already-bridged starting material. For instance, a rhodium(III)-catalyzed C-H activation and annulation of a suitable pyridine derivative with an alkyne could be a powerful method for constructing the fused imidazole ring onto a pre-formed 4,7-methano-1H-indene backbone. bohrium.com
Copper catalysts are also widely used for synthesizing imidazopyridines. beilstein-journals.org For example, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes with alkylamines uses aerial oxygen as a green oxidant to provide imidazo[1,5-a]pyridines. beilstein-journals.orgorganic-chemistry.org Another copper-catalyzed method involves the aerobic oxidative amination of C(sp³)–H bonds to form the imidazo[1,5-a]pyridine core. beilstein-journals.org These methods showcase the potential for developing catalytic routes to the target bridged system.
| Catalyst | Reactants | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Cu(I) | N-heteroaryl aldehydes/ketones + alkylamines | Transannulation / Csp³-H amination | Multifunctional Imidazo[1,5-a]pyridines | beilstein-journals.orgorganic-chemistry.org |
| Cu(II) | Pyridine ketone + benzylamine (B48309) | Condensation-amination-oxidative dehydrogenation | 1,3-Diarylated Imidazo[1,5-a]pyridines | organic-chemistry.org |
| Rh(III) | Imidazopyridines + Vinylene Carbonate | C-H activation / Vinylene transfer annulation | Fused polyaromatic scaffolds | bohrium.com |
| Fe | Picolylamine derivatives + Aldehydes | C-H amination | Imidazo[1,5-a]pyridines | organic-chemistry.org |
Palladium-catalyzed C-H functionalization has become a powerful tool in modern organic synthesis for its ability to forge new carbon-carbon and carbon-heteroatom bonds with high selectivity. researchgate.net This strategy is highly applicable to the derivatization of the imidazo[1,5-a]pyridine core, and potentially to its direct construction.
While direct palladium-catalyzed synthesis of the this compound core is not widely reported, C-H functionalization of a pre-formed bridged imidazopyridine offers a route to a wide array of derivatives. For instance, palladium-catalyzed direct C-H arylation can be used to introduce aryl groups at specific positions of the heterocyclic ring, a common strategy for tuning the electronic and photophysical properties of such molecules. bohrium.com
Recent advancements include electrochemical palladium-catalyzed C-H functionalization, which provides a more sustainable alternative by avoiding stoichiometric chemical oxidants. researchgate.net These methods have been applied to the C-H amination and halogenation of imidazopyridines, demonstrating the versatility of palladium catalysis in modifying this heterocyclic system. researchgate.net Such functionalization could be a critical step in the total synthesis of complex natural products or the development of novel materials based on the this compound scaffold.
Transition-Metal-Catalyzed Annulations for Bridged Imidazopyridines
Copper-Mediated Oxidative Cyclizations
Copper catalysis has proven to be a versatile tool for the synthesis of imidazo[1,5-a]pyridines through oxidative cyclization pathways. These methods often utilize readily available starting materials and proceed under relatively mild conditions.
One notable approach involves the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This reaction utilizes molecular oxygen as the sole oxidant, making it an environmentally benign process. The reaction is believed to proceed through the formation of an imine intermediate, followed by an intramolecular C(sp³)–H amination. The use of TEMPO, a radical scavenger, was found to inhibit the reaction, suggesting the involvement of radical intermediates in the mechanism. beilstein-journals.org
Another copper-mediated strategy is the aerobic oxidative amination of C(sp³)–H bonds. Mohan and colleagues developed an efficient copper-catalyzed method for synthesizing imidazo[1,5-a]pyridine derivatives from pyridyl esters and benzylamines. beilstein-journals.org This reaction employs air as the oxidant and generates water as the only byproduct, highlighting its atom economy and sustainability. The addition of pivalic acid was found to be beneficial for the reaction, which proceeds efficiently in DMSO at 65 °C under an open-air atmosphere. beilstein-journals.org
Furthermore, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine offers an excellent route to 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org This process involves a condensation-amination-oxidative dehydrogenation sequence, again using O₂ as a clean oxidant. organic-chemistry.org In a related copper/iodine co-catalyzed system, α-amino acids can undergo decarboxylative cyclization with 2-benzoylpyridines or 2-benzoylquinolines to yield 1,3-disubstituted imidazo[1,5-a]pyridines and their quinoline (B57606) analogs in high yields. organic-chemistry.org
Copper catalysis is also effective in the [3 + 2] oxidative cyclization of oxime acetates with sodium thiocyanate (B1210189) to produce 2-aminothiazoles, demonstrating the broader utility of copper in mediating the formation of five-membered heterocyclic rings. rsc.org Additionally, copper-mediated aerobic oxidative coupling has been used to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides in a one-pot reaction. nih.gov The functionalization of imidazo[1,2-a]pyridines at the C-3 position through cyanation and formylation has also been achieved under copper-mediated oxidative conditions, using ammonium (B1175870) iodide and DMF as reagents. nih.gov
| Catalyst/Reagents | Starting Materials | Product Type | Key Features |
| Cu(I) / O₂ | N-heteroaryl aldehydes/ketones, alkylamines | Multifunctional imidazo[1,5-a]pyridines | Direct transannulation, C(sp³)–H amination. organic-chemistry.org |
| Cu(II) / O₂ | Pyridine ketone, benzylamine | 1,3-Diarylated imidazo[1,5-a]pyridines | Tandem condensation-amination-oxidative dehydrogenation. organic-chemistry.org |
| Cu/I₂ | α-amino acids, 2-benzoylpyridines | 1,3-Disubstituted imidazo[1,5-a]pyridines | Decarboxylative cyclization. organic-chemistry.org |
| Cu(II) / Air | Pyridyl esters, benzylamines | Imidazo[1,5-a]pyridine derivatives | Aerobic oxidative amination, atom economical. beilstein-journals.org |
Metal-Free Oxidative Cyclization Methodologies
While metal-catalyzed reactions are prevalent, several metal-free oxidative cyclization methods have been developed for the synthesis of the imidazo[1,5-a]pyridine core, offering advantages in terms of cost, toxicity, and ease of purification.
Molecular iodine has emerged as an effective mediator for the synthesis of imidazo[1,5-a]pyridines via sp³ C-H amination. rsc.org This transition-metal-free method utilizes 2-pyridyl ketones and alkylamines as readily available starting materials. rsc.orgrsc.org In the presence of a base such as sodium acetate (B1210297) (NaOAc), the iodine-mediated oxidative annulation proceeds in a one-pot manner to afford a variety of imidazo[1,5-a]pyridine derivatives. rsc.org This synthetic strategy is operationally simple and has been successfully scaled up to the gram scale. rsc.org
The scope of this methodology has been extended to the synthesis of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors from the corresponding di-2-pyridyl ketones and substituted benzylamines, demonstrating its utility in medicinal chemistry. rsc.org Furthermore, iodine, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can mediate a one-pot multicomponent reaction to form sulfenylated imidazo[1,5-a]pyridines. researchgate.net This reaction involves the in-situ formation of the imidazo[1,5-a]pyridine skeleton followed by C-H functionalization and sulfenylation. researchgate.net
An efficient one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has also been developed using 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine. mdpi.com This method constructs C-N and C-S bonds simultaneously under mild conditions with high atom utilization. mdpi.com
The synthesis of pyrazolo[1,5-a]pyridines, which are structurally related to imidazo[1,5-a]pyridines, can provide insights into redox-neutral pathways. One plausible mechanism for their formation involves a cross-dehydrogenative coupling (CDC) reaction. In this pathway, an initial proton transfer from an acid, such as acetic acid, activates an N-amino-2-iminopyridine for nucleophilic attack by the enol form of a β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen to form an intermediate which subsequently cyclizes and dehydrates to yield the final product. An alternative route involves the dehydration and cyclization of the initial adduct preceding the oxidative dehydrogenation step. nih.gov
Stereoselective Synthesis of Enantiopure this compound Derivatives
The development of stereoselective methods to access enantiopure compounds is a cornerstone of modern organic synthesis, particularly for applications in medicinal chemistry. For the this compound scaffold, achieving stereocontrol is crucial for elucidating the structure-activity relationships of biologically active molecules.
Chiral Auxiliary-Based Synthetic Routes
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. This strategy offers a reliable and predictable way to introduce chirality.
Evans' oxazolidinones are well-known chiral auxiliaries that have been extensively used in asymmetric synthesis. researchgate.net For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. Deprotonation of the α-carbon followed by alkylation proceeds with high facial selectivity, directed by the methyl group of the auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched product. wikipedia.org Sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also gained popularity due to their excellent effectiveness in many cases. scielo.org.mx
In the context of bridged systems, a chiral auxiliary approach could be envisioned where a prochiral precursor to the this compound core is appended with a chiral auxiliary. Subsequent cyclization reactions would then be directed by the auxiliary to favor the formation of one enantiomer over the other.
Asymmetric Catalysis in Bridged Imidazopyridine Formation
Asymmetric catalysis is an alternative and often more efficient strategy for preparing enantiomerically enriched compounds, as it avoids the need for stoichiometric amounts of a chiral auxiliary. sigmaaldrich.com This approach utilizes a chiral catalyst to create a chiral environment around the substrate, leading to a stereoselective transformation.
Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), have proven to be powerful catalysts for a variety of asymmetric transformations, including cycloadditions and cyclizations. sigmaaldrich.com In the synthesis of bridged imidazopyridines, a chiral catalyst could be employed to control the stereochemistry of the key bond-forming step that creates the bridged structure. For example, in a reaction analogous to the synthesis of bridged-neonicotinoids from 6-Cl-PMNI and cyclopentenone, a chiral Lewis acid catalyst could be used to induce enantioselectivity in the Michael addition and subsequent cyclization. rhhz.net
Recently, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This demonstrates the potential of asymmetric catalysis to control stereochemistry in the synthesis of functionalized imidazopyridine systems. While this example pertains to axial chirality, similar principles could be applied to control the stereocenter formation in bridged systems like this compound.
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Mechanistic Investigations of Chemical Transformations Involving 5,8 Methanoimidazo 1,5 a Pyridine
Elucidation of Reaction Pathways for 5,8-Methanoimidazo[1,5-a]pyridine Synthesis
The synthesis of the imidazo[1,5-a]pyridine (B1214698) core, the foundational structure of this compound, has been an area of intensive research, leading to a multitude of synthetic strategies. rsc.org These methodologies primarily involve the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) scaffold. Key approaches include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org
A prominent strategy involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components. beilstein-journals.org Carboxylic acids, acyl chlorides, esters, and thioamides are commonly employed as the electrophilic partner to furnish the imidazole ring. beilstein-journals.org More recent advancements have showcased innovative methods such as copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines and copper(II)-catalyzed tandem reactions between pyridine ketones and benzylamines using molecular oxygen as a clean oxidant. organic-chemistry.org Furthermore, metal-free approaches have been developed, including a sequential dual oxidative amination of C(sp³)–H bonds, which proceeds through two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org
Other notable synthetic pathways include:
Transannulation Reactions : Copper(I) catalysis facilitates a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through Csp³-H amination. organic-chemistry.org Another approach involves the denitrogenative transannulation of pyridotriazoles with nitriles catalyzed by BF₃·Et₂O. organic-chemistry.org
Electrochemical Synthesis : An electrochemical method enables the synthesis of CN-substituted imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and NH₄SCN, where the thiocyanate (B1210189) acts as both an electrolyte and a cyanide source.
Ring-Closing Metathesis : For related dihydro-systems, ruthenium-catalyzed ring-closing enyne metathesis (RCEYM) has been employed as an efficient route to synthesize tetrahydropyridine-based structures, which are precursors to the final bicyclic system. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Mechanistic Feature | Reference |
|---|---|---|---|
| Cyclocondensation | 2-(aminomethyl)pyridine, PPA-activated nitroalkanes | Formation of electrophilic phosphorylated nitronate intermediate | beilstein-journals.org |
| Oxidative Cyclization | Pyridine ketone, benzylamine (B48309), Cu(II), O₂ | Tandem condensation-amination-oxidative dehydrogenation | organic-chemistry.org |
| Transannulation | N-heteroaryl aldehydes, alkylamines, Cu(I), O₂ | Direct Csp³-H amination | organic-chemistry.org |
| Electrosynthesis | Pyridine-2-carboxaldehydes, amines, NH₄SCN | Cascade of anodic oxidation and cyclization |
The mechanisms of ring-forming reactions leading to the imidazo[1,5-a]pyridine scaffold can be broadly categorized as either stepwise or concerted. The distinction lies in whether bond-forming and bond-breaking events occur simultaneously in a single transition state (concerted) or sequentially through one or more intermediates (stepwise). researchgate.net
Most synthetic routes to imidazo[1,5-a]pyridines appear to proceed through stepwise mechanisms. For example, the widely used cyclocondensation of a 2-(aminomethyl)pyridine with an electrophile inherently involves a sequence of steps: initial nucleophilic attack by the primary amine, formation of an acyclic intermediate (such as an amide or imine), and subsequent intramolecular cyclization followed by dehydration or another elimination step.
Similarly, multi-component and tandem reactions are, by their nature, stepwise processes. The copper-catalyzed reaction of pyridine ketones, benzylamines, and oxygen involves a condensation to form an imine, followed by amination and subsequent oxidative dehydrogenation steps to yield the aromatic product. organic-chemistry.org The electrochemical synthesis also follows a clear stepwise cascade, beginning with imine formation, followed by oxidation and cyclization.
In contrast, a truly concerted mechanism, such as a pericyclic reaction (e.g., a [4+2] cycloaddition), is less commonly invoked for the primary construction of the imidazo[1,5-a]pyridine ring itself. However, specific intramolecular cyclizations of elaborately substituted precursors could potentially approach concerted character, although detailed computational studies are often required to distinguish between a concerted pathway and a stepwise one involving very short-lived intermediates.
Synthetic cascades leading to the imidazo[1,5-a]pyridine nucleus are defined by the sequential formation and consumption of reactive intermediates. The nature of these intermediates is critical to the reaction pathway and the final product structure.
One well-documented example involves the synthesis from 2-(aminomethyl)pyridines and nitroalkanes in polyphosphoric acid (PPA). beilstein-journals.org In this cascade, the nitroalkane is not the direct electrophile. Instead, upon heating in PPA, it is converted into a highly electrophilic phosphorylated nitronate intermediate. beilstein-journals.org This activated species is then attacked by the nucleophilic aminomethylpyridine, initiating the cyclization sequence. beilstein-journals.org
In the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines, an imine formed from pyridine-2-carboxaldehyde and an amine is a key intermediate. This imine undergoes a cascade of DMSO-mediated or Shono-type anodic oxidation and subsequent cyclization to yield the final product.
Another significant intermediate is observed in the synthesis of N-heterocyclic olefins (NHOs) based on the imidazo[1,5-a]pyridine scaffold. nih.gov Deprotonation of a precursor salt yields the NHO, which is a stable, isolable intermediate. nih.gov If this NHO bears an alkyne or alkene moiety at the C5-position, it undergoes a spontaneous intramolecular cyclization, where the highly polarized C=C bond of the NHO acts as the nucleophile, leading to novel fused-ring systems. nih.gov
Mechanistic Studies of Reactivity of the this compound Nucleus
The reactivity of the imidazo[1,5-a]pyridine nucleus is governed by the electronic properties of the fused heterocyclic system. The presence of the electron-rich five-membered imidazole ring fused to the electron-deficient pyridine ring creates a unique electronic distribution that dictates its behavior towards various reagents. The introduction of the 5,8-methano bridge adds conformational rigidity and potential steric hindrance but the fundamental electronic character of the aromatic core is expected to be largely retained.
The imidazo[1,5-a]pyridine system is susceptible to electrophilic substitution, with the reaction typically occurring on the electron-rich imidazole portion of the molecule. Deuterium exchange studies on the parent imidazo[1,5-a]pyridine in acidic conditions confirm this reactivity, with exchange taking place at positions characteristic for electrophilic attack. thieme-connect.de The protonation of the unsubstituted compound occurs on the non-bridgehead nitrogen atom (N2), which influences the regioselectivity of subsequent electrophilic attacks. thieme-connect.de
While electrophilic substitution is characteristic of the aromatic core, nucleophilic additions are also mechanistically significant, particularly in intramolecular processes. In a unique cyclization pathway, an imidazo[1,5-a]pyridine-based N-heterocyclic olefin (NHO) substituted with an alkyne at the C5 position undergoes a spontaneous transformation. nih.gov This reaction involves the intramolecular nucleophilic attack of the strongly negatively polarized C2 atom of the NHO onto the unactivated alkyne substituent. nih.gov This addition leads to a concurrent flow of electron density, forming a new heterocyclic ring system. nih.gov This type of intramolecular nucleophilic addition highlights the unique reactivity that can be engineered into the imidazo[1,5-a]pyridine core.
Radical reactions offer a powerful method for the functionalization of heterocyclic systems. While studies specifically on this compound are limited, mechanistic investigations on the isomeric imidazo[1,2-a]pyridine (B132010) system provide valuable insights into potential radical pathways. nih.gov
Visible light-induced photoredox catalysis has been used to generate radical species for C-H functionalization. For example, trifluoromethylation can be achieved using sodium triflinate. The proposed mechanism involves the generation of a CF₃ radical, which then reacts with the imidazo[1,2-a]pyridine to form a radical intermediate. nih.gov This intermediate is subsequently oxidized to a carbocation, which then deprotonates to yield the C3-trifluoromethylated product. nih.gov
Similarly, C3-sulfenylation has been accomplished using sulfinic acids and a photosensitizer. nih.gov The mechanism is believed to proceed through the formation of a sulfonyl radical, which adds to the heterocycle, followed by further steps to yield the final product. nih.gov These radical pathways, established for the isomeric system, suggest that the imidazo[1,5-a]pyridine nucleus is also a viable substrate for radical-mediated C-H functionalization, offering alternative synthetic routes to substituted derivatives.
Reactivity and Derivatization Strategies for 5,8 Methanoimidazo 1,5 a Pyridine
Functionalization at Peripheral Positions of the Imidazo[1,5-a]pyridine (B1214698) Rings
C-H Functionalization for Structural Diversification
Direct C-H functionalization is a powerful, atom-economical strategy for modifying the imidazo[1,5-a]pyridine core. While research on the specific 5,8-methano bridged system is nascent, studies on the parent imidazo[1,5-a]pyridine scaffold provide significant insights into its reactivity.
A notable metal-free approach involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This reaction utilizes formaldehyde (B43269) as both a carbon source and a solvent, proceeding via C(sp²)–H functionalization to form bis-imidazo[1,5-a]pyridines. nih.govacs.org This strategy is effective for a range of substrates, including those with alkyl, aryl, and heteroaryl substitutions, providing moderate to good yields. nih.gov The resulting bis-heteroarene products have demonstrated potential as ligands. nih.govacs.org
Additionally, imidazo[1,5-a]pyridines can undergo functionalization using various reagents. For example, a three-component coupling of picolinaldehydes, amines, and formaldehyde yields imidazo[1,5-a]pyridinium ions under mild conditions, which allows for the introduction of diverse functional groups and even chiral substituents. organic-chemistry.org
| Precursor | Reagent/Catalyst | Product | Yield | Reference |
| Imidazo[1,5-a]pyridine | Formaldehyde | Methylene-bridged bis-imidazo[1,5-a]pyridine | Moderate to Good | nih.gov |
| 3-(perfluorophenyl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79% | nih.gov |
| 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Formaldehyde | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83% | nih.gov |
| Picolinaldehydes, Amines | Formaldehyde | Imidazo[1,5-a]pyridinium ions | High | organic-chemistry.org |
This table summarizes C-H functionalization reactions for the imidazo[1,5-a]pyridine scaffold.
Introduction of Diverse Chemical Tags and Moieties
The imidazo[1,5-a]pyridine framework can be decorated with a variety of chemical groups, enabling the synthesis of derivatives with tailored properties. These modifications are often achieved through multi-step synthetic sequences or one-pot multi-component reactions.
One method involves the synthesis of 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing long alkyl chains at the 1-position. mdpi.com These compounds are prepared by reacting pyridyl ketones with salicylaldehyde (B1680747) in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the imidazole (B134444) ring formation. mdpi.com The resulting ligands can then be used to create coordination compounds, such as with boron difluoride. mdpi.com
Another versatile approach is the Ritter-type reaction, which facilitates the synthesis of imidazo[1,5-a]pyridines from pyridinylmethanol and aryl/alkylnitrile derivatives using a bismuth(III) trifluoromethanesulfonate (B1224126) catalyst. acs.org This method has a broad substrate scope, accommodating various substituents on the pyridine (B92270) ring, including methyl and halogen groups, with good to excellent yields. acs.org
Synthesis of Polycyclic Architectures Incorporating the 5,8-Methanoimidazo[1,5-a]pyridine Unit
The imidazo[1,5-a]pyridine scaffold serves as a building block for the construction of more complex, polycyclic systems. These larger architectures are synthesized through strategies that extend the fused-ring system.
One approach is the anion–radical coupling of aromatic compounds with biaryl linkages, which has been used to create vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines. rsc.org This dehydrogenative coupling strategy is achieved in two steps and yields fused, polycyclic heterocycles. rsc.org Another method involves the intramolecular C-H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines, catalyzed by copper(II) triflate, to synthesize 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles. rsc.org
Furthermore, nine- and ten-membered carbon-bridged neonicotinoid analogues, which feature a complex polycyclic structure related to the this compound core, have been synthesized and studied. These complex structures highlight the versatility of the bridged pyridine framework in constructing intricate molecular architectures.
Coordination Chemistry of this compound as a Ligand.rsc.orgbeilstein-journals.org
The nitrogen atoms within the imidazo[1,5-a]pyridine ring system make it an excellent ligand for coordinating with metal centers. mdpi.com Depending on the substituents, it can act as a bidentate, tridentate, or even tetradentate ligand. mdpi.com The introduction of a pyridinyl ring at the 1-position creates a classic N,N-bidentate coordination site suitable for a wide range of transition metals. mdpi.com Alternatively, substituents like alcohols or phenols can lead to N,O-coordination. mdpi.com
Synthesis of Metal Complexes Featuring this compound Ligands
The synthesis of metal complexes with imidazo[1,5-a]pyridine-based ligands has been extensively explored, leading to a variety of coordination compounds with interesting properties.
Palladium(II) and Platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized and characterized. rsc.org In these complexes, the ligand acts in an N,N-bidentate fashion, coordinating to the metal through the nitrogen of the pendant pyridyl group and a nitrogen atom of the imidazo[1,5-a]pyridine ring. rsc.org The resulting complexes exhibit a distorted square planar geometry. rsc.org
Zinc(II) complexes have also been a focus of study, with mono-, bis-, and tris-chelate complexes being synthesized from different zinc salts and a fluorescent 1,3-substituted-imidazo[1,5-a]pyridine ligand. semanticscholar.org These complexes have shown interesting luminescent properties. semanticscholar.orgtandfonline.com Similarly, Cobalt(II) complexes with 2-(imidazo[1,5-a]pyridin-3-yl)phenol have been synthesized, resulting in complexes with varying nuclearities from mononuclear to one-dimensional polymers. tandfonline.com
| Ligand | Metal Salt | Resulting Complex | Reference |
| 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | Pd(II) and Pt(II) salts | [M(L)(X)(Y)] type complexes | rsc.org |
| 1,3-substituted-imidazo[1,5-a]pyridine | ZnCl₂, Zn(NO₃)₂ | Mono-, Bis-, and Tris-chelate Zn(II) complexes | semanticscholar.org |
| 2-(imidazo[1,5-a]pyridin-3-yl)phenol | Co(II) salts | Mono-, di-, trinuclear, and 1-D polymeric Co(II) complexes | tandfonline.com |
| 2-(imidazo[1,5-a]pyridin-3-yl)phenols with alkyl chains | Boron trifluoride diethyl etherate | Boron difluoride coordination compounds | mdpi.com |
This table provides examples of metal complexes synthesized using imidazo[1,5-a]pyridine-based ligands.
Electron-Donating/Accepting Properties of the Imidazopyridine Ligand
The electronic properties of the this compound ligand, specifically its ability to donate or accept electron density, are crucial in determining the stability and reactivity of its metal complexes.
The imidazo[1,5-a]pyridine scaffold can act as a versatile ligand. The nitrogen atom in the pyridine ring and the nitrogen in the imidazole ring can both coordinate to a metal center, often acting as an N,N-bidentate ligand. rsc.org The electron-donating ability of the ligand is influenced by the substituents on the imidazopyridine core.
Imidazo[1,5-a]pyridin-3-ylidenes, a class of N-heterocyclic carbenes derived from the imidazo[1,5-a]pyridine core, have been shown to exhibit strong π-accepting character. rsc.org This is a significant finding, as conventional N-heterocyclic carbenes are typically strong σ-donors with limited π-acidity. The π-accepting nature of these ligands is attributed to a hybrid accepting orbital composed of a vacant p-orbital of the carbene and a π* orbital of the pyridine ring. rsc.org This property was evaluated using rhodium complexes and selenium adducts, where the IR stretching frequencies of the carbonyl ligands in rhodium complexes appeared at higher wavenumbers, indicative of reduced back-donation from the metal to the CO ligands due to the competing π-accepting imidazo[1,5-a]pyridin-3-ylidene. rsc.org
The electronic character of these ligands can be further tuned by introducing different substituents on the imidazo[1,5-a]pyridine backbone. rsc.org This tunability allows for the fine-tuning of the electronic properties of the resulting metal complexes, which is essential for applications in catalysis and materials science.
| Ligand Type | Electronic Properties | Evidence |
| Imidazo[1,5-a]pyridine | N,N-bidentate donor | Coordination to various metal centers like Pd(II) and Pt(II). rsc.org |
| Imidazo[1,5-a]pyridin-3-ylidene | Strong π-acceptor | High-frequency IR stretching of CO ligands in Rh complexes. rsc.org |
Computational and Theoretical Investigations of 5,8 Methanoimidazo 1,5 a Pyridine
Quantum Chemical Calculations on the Electronic Structure of 5,8-Methanoimidazo[1,5-a]pyridine
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of this compound. These methods allow for a detailed analysis of the distribution of electrons and the nature of the molecular orbitals, which are key determinants of the molecule's properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack, respectively.
For the parent imidazo[1,5-a]pyridine (B1214698) scaffold, computational studies on various derivatives consistently show that the HOMO is typically delocalized across the entire bicyclic aromatic system. mdpi.com In contrast, the LUMO is often found to be predominantly localized on the imidazo[1,5-a]pyridine moiety itself. mdpi.com
The introduction of the 5,8-methano bridge in this compound is expected to significantly influence these orbitals. The saturated carbon bridge isolates the π-system and introduces geometric strain. This would likely lead to a raising of the HOMO energy due to destabilization from bond angle distortion, making the molecule a better electron donor. Conversely, the LUMO energy might also be affected, though perhaps to a lesser extent. The HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability, would be altered as a consequence.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Imidazo[1,5-a]pyridine Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-phenylimidazo[1,5-a]pyridine-anthracene | -5.4 | -2.3 | 3.1 |
| Imidazo[1,5-a]pyridine-based fluorophores | ~ -5.6 to -5.8 | ~ -2.1 to -2.3 | ~ 3.5 to 3.5 |
Note: Data extracted from studies on complex derivatives of imidazo[1,5-a]pyridine. tandfonline.com The values for the unsubstituted this compound would differ but are presented here for illustrative purposes of the general range for this class of compounds.
The distribution of electron density within this compound dictates its electrostatic potential and the polarity of its bonds. Computational methods such as Hirshfeld population analysis are used to determine atomic charges, identifying electrophilic and nucleophilic centers within the molecule. scirp.org For the parent imidazo[1,5-a]pyridine, the nitrogen atom in the imidazole (B134444) ring is a site of significant negative charge, making it a primary center for protonation and electrophilic attack.
Aromaticity is another critical aspect of this system. For the parent imidazo[1,5-a]pyridine, which is a 10-π electron system, computational analyses using magnetic criteria like Nucleus-Independent Chemical Shift (NICS) and geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) confirm its aromatic character. beilstein-archives.org
Unlike the planar parent imidazo[1,5-a]pyridine, the 5,8-methano-bridged analogue is conformationally rigid. The methano bridge locks the six-membered ring into a boat-like conformation. This fixed conformation is a source of significant ring strain.
Computational studies can quantify this strain energy by comparing the heat of formation of the bridged compound with that of a strain-free isomeric reference compound. This strain energy has profound implications for the molecule's stability and reactivity. The stored energy can provide a thermodynamic driving force for reactions that lead to the cleavage of the bridged system, thereby releasing the strain. The crystal structure of related bridged heterocyclic systems confirms the significant deviation from planarity. nih.gov
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms and energetics of chemical reactions. For this compound, DFT studies can provide valuable information on its synthesis and reactivity.
The synthesis of the imidazo[1,5-a]pyridine core often involves multicomponent reactions or cycloaddition reactions. researchgate.netbeilstein-journals.orgacs.org DFT calculations can be employed to model the reaction pathways for the formation of this compound. This involves locating the transition state structures and calculating the activation energies for each step of the proposed synthetic route.
For instance, a plausible synthetic route could involve an intramolecular cycloaddition. DFT calculations would be crucial in determining the feasibility of such a reaction by computing the energy profile, including the energies of reactants, intermediates, transition states, and products. A recent computational study on a related system highlighted the preference for a 6-endo-dig cyclization pathway, which was favored by nearly 9 kcal/mol over a 5-exo-dig pathway. researchgate.netnih.gov Such insights are invaluable for optimizing reaction conditions and predicting the outcome of synthetic strategies.
DFT calculations can predict the reactivity and regioselectivity of this compound in various chemical transformations. By analyzing the calculated electronic properties, such as the distribution of frontier molecular orbitals and atomic charges, one can predict the most likely sites for chemical reactions.
For example, in electrophilic aromatic substitution reactions, the positions with the highest HOMO electron density and the most negative atomic charges would be the most reactive. The regioselectivity of C-H functionalization reactions on N-heterocycles has been successfully predicted using DFT-derived metrics such as C-H acidity and nucleophilicity. bris.ac.uk While direct data for this compound is not available, studies on related heterocycles like pyrazolo[1,5-a]pyridine (B1195680) show that the C3 position is often favored for electrophilic attack. bris.ac.uk However, the strain and altered electronics of the bridged system could lead to different regiochemical outcomes, which could be precisely predicted through dedicated DFT studies.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, providing deep insights into the dynamic behavior and intermolecular interactions of compounds like this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to predict how a compound will behave in a biological environment, such as near a protein receptor.
For the related imidazo[1,5-a]pyridine scaffold, MD simulations have been crucial in drug discovery contexts. For instance, studies on imidazo[1,5-a]pyridine derivatives as inhibitors for enzymes like the Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3β (GSK-3β) have utilized MD simulations to explore their binding modes and stability within the active sites of these proteins. bohrium.comnih.gov In a typical study, the compound is docked into the protein's binding site, and then the complex is subjected to MD simulations for tens to hundreds of nanoseconds. mdpi.com
Key research findings derived from such simulations include:
Binding Stability: Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time indicates the stability of the binding pose. A stable RMSD suggests a persistent interaction.
Intermolecular Interactions: MD trajectories allow for the detailed analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For example, simulations can reveal key residues that are critical for anchoring the imidazo[1,5-a]pyridine core within the active site.
Conformational Analysis: The simulations show the flexibility of the ligand and the protein, revealing any conformational changes that occur upon binding. This is particularly important for a bridged compound like this compound, as its rigid bicyclic structure will influence how it fits and adapts within a binding pocket.
Binding Free Energy Calculations: Advanced techniques like Umbrella Sampling or Steered Molecular Dynamics can be coupled with MD simulations to calculate the absolute binding free energy of a ligand to its target, providing a quantitative measure of its affinity. bohrium.com
These computational insights are invaluable for rational drug design, helping to explain structure-activity relationships (SAR) and guiding the synthesis of more potent and selective analogs. nih.gov
| Parameter | Description | Typical Software/Method | Insight Gained |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | GROMACS, AMBER, CHARMM | Stability of the protein and the ligand's binding pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | GROMACS, AMBER, CHARMM | Identifies flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation. | VMD, PyMOL, GROMACS tools | Identifies key specific interactions responsible for binding affinity. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | GROMACS, AMBER, CHARMM | Assesses overall protein stability and folding/unfolding events. |
| Binding Free Energy (e.g., MM/PBSA, MM/GBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | AMBER, GROMACS | Provides a quantitative estimation of binding affinity. |
Spectroscopic Property Prediction through Computational Methods
Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules, which is indispensable for structure elucidation and characterization. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these predictions for molecules like this compound.
NMR Spectroscopy Prediction: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N) is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov For nitrogen-containing heterocycles, accurate prediction of ¹⁵N NMR chemical shifts can be particularly challenging but is highly valuable for structural analysis. nih.govresearchgate.net
Research on azoles, azines, and condensed nitrogen heterocycles has systematically evaluated various DFT functionals and basis sets to improve the accuracy of these predictions. nih.govresearchgate.net Studies have shown that functionals like OLYP and the Keal-Tozer family (KT1, KT2, KT3) often provide better agreement with experimental data than more common functionals like B3LYP for ¹⁵N chemical shifts. researchgate.net The choice of basis set is also critical, with schemes like Jensen's pcS-n or locally dense basis sets offering a balance between accuracy and computational cost. nih.gov The mean absolute error for high-level DFT calculations of ¹⁵N NMR chemical shifts can be as low as 5 ppm over a range of several hundred ppm. researchgate.net
Prediction of Vibrational and Electronic Spectra: DFT is also used to calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is the premier method for predicting electronic absorption and emission spectra (UV-Vis and fluorescence). mdpi.comtum.de For various luminescent imidazo[1,5-a]pyridine derivatives, TD-DFT calculations have successfully identified the nature of the electronic transitions, such as intra-ligand charge transfer (ILCT), and have been used to rationalize observed photophysical properties like absorption maxima (λ_abs), emission maxima (λ_em), and Stokes shifts. mdpi.comtum.denih.gov Comparisons between theoretical and experimental spectra for related compounds show that TD-DFT, often using a functional like B3LYP and a suitable basis set, can predict absorption and emission wavelengths with reasonable accuracy, aiding in the interpretation of the photophysical behavior. tum.de
| Spectroscopic Property | Computational Method | Typical Accuracy/Observation for Related Heterocycles | Reference |
|---|---|---|---|
| ¹⁵N NMR Chemical Shift | GIAO-DFT (e.g., OLYP/aug-pcS-3) | Mean Absolute Error (MAE) of ~5.2 ppm over a ~300 ppm range. | researchgate.net |
| ¹³C NMR Chemical Shift | GIAO-DFT (e.g., PBE0/6-311G(2d,2p)) | High correlation (R² > 0.99) between calculated and experimental values. | mdpi.com |
| UV-Vis Absorption (λ_abs) | TD-DFT (e.g., B3LYP/6-31G) | Predicts absorption maxima, often with a systematic shift compared to experiment. Useful for trend analysis. | tum.de |
| Fluorescence Emission (λ_em) | TD-DFT (e.g., B3LYP/6-31G) | Predicts emission wavelengths and helps rationalize Stokes shifts. | tum.denih.gov |
| Infrared (IR) Frequencies | DFT (e.g., B3LYP/6-31G*) | Calculated frequencies are typically scaled by a factor (~0.96) to match experimental data. Aids in peak assignment. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Complex Structural Insights
High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
High-resolution multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 5,8-Methanoimidazo[1,5-a]pyridine derivatives. It allows for the precise assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the through-bond and through-space connectivity of atoms, which is fundamental for determining stereochemistry and understanding dynamic molecular processes.
A suite of two-dimensional (2D) NMR experiments is routinely employed to piece together the molecular puzzle of this compound analogs. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It is fundamental in establishing the spin systems within the molecule, such as adjacent protons on the pyridine (B92270) or imidazole (B134444) rings and the methano bridge. For instance, in derivatives of this compound, COSY spectra would reveal correlations between the bridgehead protons and the protons on the adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). emerypharma.com It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com In the context of this compound, HSQC is crucial for distinguishing between the different CH groups in the strained bicyclic system. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals correlations between protons and carbons over two to four bonds. princeton.edusdsu.edu This long-range connectivity information is vital for piecing together different fragments of the molecule and for assigning quaternary carbons that are not visible in HSQC or DEPT spectra. ipb.pt For example, HMBC can link a proton on the imidazole ring to carbons in the pyridine ring, confirming the fusion of the two heterocyclic systems. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (typically within 5 Å), irrespective of whether they are bonded. princeton.edu This through-space correlation is critical for determining stereochemistry and the relative orientation of different parts of the molecule. For a substituted this compound, NOESY can be used to establish the endo or exo configuration of substituents on the methano bridge by observing correlations to either the pyridine or imidazole ring protons.
A representative set of 2D NMR data that could be expected for a hypothetical derivative of this compound is presented below:
Table 1: Representative 2D NMR Correlations for a this compound Derivative
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H-1 | H-8a | C-1 | C-3, C-5, C-8a | H-3, H-8 |
| H-3 | H-1 | C-3 | C-1, C-3a, C-5 | H-1, H-5 |
| H-5 | H-6 | C-5 | C-3a, C-7, C-8a | H-6, H-3 |
| H-6 | H-5, H-7 | C-6 | C-8, C-5 | H-5, H-7 |
| H-7 | H-6, H-8 | C-7 | C-5, C-8a | H-6, H-8 |
| H-8 | H-7, H-8a | C-8 | C-6, C-8a | H-7, H-1 |
| H-8a | H-1, H-8 | C-8a | C-1, C-5, C-7, C-8 | H-1, H-8 |
The rigid, bicyclic structure of the this compound core limits its conformational freedom. However, the introduction of flexible substituents can lead to dynamic processes such as bond rotation or ring puckering. Variable-temperature (VT) NMR is a powerful technique to study these conformational dynamics. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. nih.gov For molecules undergoing conformational exchange at a rate comparable to the NMR timescale, lowering the temperature can "freeze out" the individual conformers, allowing for their individual characterization. rsc.org Conversely, raising the temperature can cause the signals of rapidly interconverting conformers to coalesce into a single, averaged signal. Analysis of this data can provide thermodynamic parameters for the conformational equilibrium, such as the free energy difference (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between the conformers. rsc.orgrsc.org
Single-Crystal X-ray Diffraction for Solid-State Structural Parameters and Supramolecular Interactions
While NMR provides detailed structural information in solution, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. uhu-ciqso.esuol.de This technique is crucial for determining accurate bond lengths, bond angles, and dihedral angles, which are indicative of the inherent strain in the bicyclic this compound system. mdpi.com
The 5,8-methano bridge imposes significant strain on the imidazo[1,5-a]pyridine (B1214698) framework. SCXRD analysis provides the exact geometric parameters that quantify this strain. researchgate.net For instance, the C-C bond lengths within the bridged system and the bond angles at the bridgehead carbons can deviate significantly from standard values for unstrained systems. These experimentally determined parameters are invaluable for validating and refining computational models of the molecule's structure and reactivity.
Table 2: Hypothetical X-ray Crystallographic Data for a this compound Derivative
| Parameter | Value (Å or °) | Idealized Value (Unstrained) | Deviation |
| Bond Lengths (Å) | |||
| C5-C8a | 1.52 | 1.54 (sp³-sp³) | -0.02 |
| C8-C8a | 1.53 | 1.54 (sp³-sp³) | -0.01 |
| C1-N2 | 1.38 | 1.37 | +0.01 |
| C1-C8a | 1.51 | 1.51 (sp²-sp³) | 0.00 |
| Bond Angles (°) | |||
| C5-C8a-C8 | 105.2 | 109.5 | -4.3 |
| C1-C8a-C5 | 112.5 | 109.5 | +3.0 |
| N4-C5-C8a | 115.8 | 120.0 (sp²) | -4.2 |
| Dihedral Angles (°) | |||
| C1-N2-C3-C3a | 1.2 | 0.0 (planar) | +1.2 |
| C5-N4-C3a-C3 | 178.5 | 180.0 (planar) | -1.5 |
Advanced Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products Beyond Basic Identification
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of compounds and, through fragmentation analysis, providing structural information. rsc.org Advanced MS techniques are particularly valuable for gaining mechanistic insights into the formation of this compound by allowing for the detection and characterization of transient reaction intermediates. mdpi.comnih.gov
Techniques such as Electrospray Ionization (ESI-MS) can gently transfer ions from solution into the gas phase, making it possible to observe charged intermediates in a catalytic cycle or reaction pathway. mdpi.comru.nl By coupling MS with separation techniques like liquid chromatography (LC-MS) or by using tandem mass spectrometry (MS/MS), one can isolate species of interest and induce fragmentation. nih.gov The resulting fragmentation patterns provide clues to the structure of these short-lived intermediates, which are often present in very low concentrations and are difficult to detect by other methods like NMR. rsc.orgnih.gov This information is critical for mapping out the step-by-step mechanism of a reaction.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Symmetry
The vibrational spectrum of the imidazo[1,5-a]pyridine core can be broadly divided into several key regions. The high-wavenumber region, typically around 3000 cm⁻¹, is characterized by C-H stretching modes of the aromatic and methano-bridge protons. The spectral range between 1500 and 1650 cm⁻¹ is particularly informative, displaying intense signals corresponding to the stretching vibrations (ν) of the fused aromatic rings. unito.it Computational studies, often employing Density Functional Theory (DFT), have been instrumental in assigning these complex vibrational modes. For instance, calculations on related structures indicate that specific bands can be attributed to the stretching modes of the pyridine (ring C) and imidazole (ring D) components of the fused system. unito.it
The introduction of the methano bridge in this compound introduces additional vibrational modes, including CH₂ stretching, bending, and rocking frequencies, which would be absent in simple imidazo[1,5-a]pyridines. The symmetry of the molecule, or lack thereof, will also be reflected in the number and activity (IR vs. Raman) of the observed vibrational bands, in accordance with the principles of group theory.
A representative assignment of the principal vibrational modes for the core imidazo[1,5-a]pyridine skeleton, based on experimental and theoretical studies of its derivatives, is presented below. unito.it
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| ν(C-H) aromatic | 3100-3000 | Stretching vibrations of C-H bonds on the pyridine and imidazole rings. |
| ν(C-H) aliphatic | 3000-2850 | Stretching vibrations of C-H bonds of the methano bridge. |
| ν(C=N), ν(C=C) | 1650-1500 | Aromatic ring stretching vibrations, often appearing as strong bands in both IR and Raman spectra. |
| δ(C-H) | 1500-1000 | In-plane bending vibrations of aromatic C-H bonds. |
| Ring Breathing | ~1000 | Collective in-plane vibrations of the fused ring system. |
| γ(C-H) | 900-700 | Out-of-plane bending vibrations of aromatic C-H bonds. |
This table is a generalized representation based on data from imidazo[1,5-a]pyridine derivatives. The exact positions of the bands for this compound may vary.
Substitution on the core structure of this compound would lead to predictable shifts in the vibrational frequencies and the appearance of new bands characteristic of the substituent groups. For example, the introduction of a carbonyl group would result in a strong ν(C=O) band in the IR spectrum, typically in the region of 1700 cm⁻¹.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Isomers
The presence of the 5,8-methano bridge introduces a rigid, bicyclic structure to the imidazo[1,5-a]pyridine system. slideshare.netlibretexts.org This structural constraint can give rise to chirality if the molecule is appropriately substituted, leading to the existence of enantiomeric pairs. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that is exceptionally well-suited for the study of such chiral molecules. rsc.orgmdpi.comresearchgate.netrsc.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive and negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration. For the enantiomers of a chiral derivative of this compound, their CD spectra would be mirror images of each other.
In modern structural elucidation, experimental CD spectroscopy is often used in conjunction with quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT). rsc.orgrsc.org This synergistic approach involves the following steps:
Synthesis and separation of the enantiomers of the chiral this compound derivative.
Measurement of the experimental CD and UV-visible absorption spectra for each enantiomer.
Computational modeling of the 3D structures of both enantiomers (e.g., (R)- and (S)-configurations).
TD-DFT calculation of the theoretical CD spectrum for one of the enantiomers.
Comparison of the calculated spectrum with the experimental spectra. A match allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomers.
Vibrational Circular Dichroism (VCD), an analogous technique that measures differential absorption in the infrared region, can also be a powerful tool for assigning the absolute stereochemistry of complex chiral molecules, including heterocyclic systems. rsc.orgresearchgate.netrsc.org
The table below illustrates the expected, albeit hypothetical, CD spectral characteristics for a pair of enantiomeric this compound derivatives.
| Enantiomer | Expected CD Spectrum | Relationship |
| (R)-isomer | A series of positive and/or negative Cotton effects at specific wavelengths corresponding to electronic transitions. | Mirror image of the (S)-isomer's spectrum. |
| (S)-isomer | A series of Cotton effects with opposite signs to the (R)-isomer at the same wavelengths. | Mirror image of the (R)-isomer's spectrum. |
The ability of CD spectroscopy to provide definitive stereochemical information is invaluable in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of a chiral molecule are often dependent on its specific enantiomeric form.
Applications of 5,8 Methanoimidazo 1,5 a Pyridine Derivatives in Advanced Materials and Catalysis
Utilization as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atoms within the imidazo[1,5-a]pyridine (B1214698) core provide excellent coordination sites for metal centers, making its derivatives attractive as ligands in both homogeneous and heterogeneous catalysis. rsc.org The rigid structure of the 5,8-methano-bridged system can impart specific steric and electronic effects on a metal catalyst, influencing its activity, selectivity, and stability.
Development of Catalytic Systems for Organic Transformations
Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been successfully employed in palladium-catalyzed carbonylation reactions. nih.gov For instance, a heterogeneous catalyst with palladium immobilized on a supported ionic liquid phase featuring pyridinium (B92312) ions has been used for the aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridines. nih.gov This system demonstrated good to excellent selectivity in producing either amides or α-ketoamides, depending on the reaction conditions. nih.gov The catalyst also exhibited high recyclability and low palladium leaching, highlighting the potential for developing robust and sustainable catalytic processes. nih.gov While this example is for the isomeric imidazo[1,2-a]pyridine, the principles can be extended to the 5,8-methanoimidazo[1,5-a]pyridine framework, suggesting its potential in supporting similar catalytic transformations.
Design of Chiral Catalysts Incorporating the Bridged Imidazopyridine Scaffold
The development of chiral catalysts is crucial for asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The rigid this compound scaffold presents an excellent platform for designing chiral ligands. By introducing chiral substituents onto this framework, it is possible to create a well-defined chiral environment around a coordinated metal center.
While specific examples for the this compound core are still emerging, the broader class of chiral pyridine-based nucleophilic catalysts has shown significant promise. nih.gov For example, a chiral DMAP (dimethylaminopyridine) catalyst, TADMAP, has been designed to create a specific chirotopic environment. nih.gov This catalyst has been effective in promoting enantioselective rearrangements to form products with a newly formed quaternary carbon in good yield and with high levels of enantiomeric excess. nih.gov The structural rigidity and defined stereochemistry offered by the 5,8-methano bridge could further enhance the enantioselectivity of such catalytic systems by locking the conformation of the ligand and providing more precise control over the approach of the substrate.
Integration into Optoelectronic Materials
The inherent photophysical properties of the imidazo[1,5-a]pyridine core, such as fluorescence and luminescence, make its derivatives highly suitable for applications in optoelectronic materials. rsc.org The rigid 5,8-methano bridge can enhance these properties by reducing non-radiative decay pathways and increasing quantum yields.
Design of Fluorescent and Luminescent Materials
Imidazo[1,5-a]pyridine derivatives are known for their luminescence and have been utilized in the development of fluorescent probes and optoelectronic devices. unito.ituninsubria.it These compounds often exhibit blue emission, large Stokes shifts, and good fluorescence quantum yields. uninsubria.itmdpi.com The photophysical properties can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine core. uninsubria.it For instance, the introduction of long alkyl chains has been shown to yield blue-emissive dyes. uninsubria.it
Boron difluoride complexes of (imidazo[1,5-a]pyridin-3-yl)phenols have been synthesized and shown to be excellent fluorescent materials with high photostability. uninsubria.it These compounds exhibit blue emission in both solution and thin polymeric films. uninsubria.it The rigidified structure of the this compound scaffold is expected to further enhance the performance of such materials, making them promising candidates for use in Organic Light Emitting Diodes (OLEDs). uninsubria.itmdpi.com
Photophysical Investigations of this compound Chromophores
The photophysical properties of imidazo[1,5-a]pyridine chromophores have been extensively studied. mdpi.com These compounds typically display absorption maxima below 460 nm and emission bands in the range of 470-520 nm, resulting in a large Stokes' shift. unito.it The fluorescence lifetimes are generally in the range of 2 to 8 nanoseconds. mdpi.com
Investigations into the effect of solvent polarity on the photophysical properties have revealed solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent. mdpi.com This property is particularly useful for developing sensors and probes. Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to understand the electronic transitions, which are often characterized as intra-ligand transitions. uninsubria.it The introduction of the 5,8-methano bridge is anticipated to influence the frontier molecular orbitals, potentially leading to materials with tailored absorption and emission characteristics for specific optoelectronic applications.
Application as Structural Motifs in Supramolecular Chemistry
The defined geometry and potential for directed intermolecular interactions make this compound derivatives valuable building blocks in supramolecular chemistry. The rigid scaffold can act as a predictable structural unit for the construction of larger, well-defined assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination.
While specific research on the supramolecular chemistry of this compound is not extensively documented, the related imidazo[1,2-a]pyridine systems have been explored as components of supramolecular structures. researchgate.net The ability of the nitrogen atoms in the ring system to act as hydrogen bond acceptors and the potential for the aromatic system to engage in π-stacking interactions provide the necessary tools for self-assembly. The rigid 5,8-methano bridge would further enhance the directionality and stability of such interactions, enabling the formation of robust and ordered supramolecular architectures like coordination polymers, cages, and gels with potential applications in sensing, catalysis, and materials science.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Imidazo[1,5-a]pyridine derivatives are increasingly utilized as versatile building blocks for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials, formed by linking metal ions or clusters with organic ligands, are of great interest for their diverse applications in gas storage, separation, catalysis, and luminescence. nih.gov The imidazo[1,5-a]pyridine scaffold is particularly advantageous due to its tunable structure and its capacity to coordinate with metal ions in various modes, including as a bidentate or tridentate chelating agent. mdpi.comnih.gov
Recent studies have demonstrated the successful incorporation of ditopic imidazo[1,5-a]pyridine derivatives into new one-dimensional (1D) and two-dimensional (2D) coordination polymers with Zn(II) as the metal node. nih.gov In this research, a linear ditopic imidazo[1,5-a]pyridine derivative was used in conjunction with dicarboxylic acids of varying lengths and properties to act as either a propagator of the network's dimensionality or as an ancillary ligand. nih.gov The choice of metal salt and solvent has also been shown to influence the nuclearity of the resulting complexes, leading to the formation of mono-, di-, trinuclear complexes, and even 1D chain polymers from 2-(imidazo[1,5-a]pyridin-3-yl)phenol (HIPP) with Zn(II) and Co(II). tandfonline.com
The versatility of this heterocyclic system is comparable to more commonly used linkers like bipyridines and phenanthrolines. nih.gov For instance, the imidazo[1,5-a]pyridine core, when appropriately substituted, can present an N,N-bidentate motif for complexation with various metals. nih.gov Alternatively, the introduction of other functional groups can lead to different coordination modes, such as N,O-bidentate chelation. nih.gov This adaptability allows for the rational design of CPs and MOFs with specific topologies and properties.
The resulting coordination compounds often exhibit noteworthy luminescent properties. mdpi.com Zinc complexes of 1,3-substituted imidazo[1,5-a]pyridines, for example, have been reported to show emission in the blue region of the visible spectrum with significant fluorescence quantum yields. mdpi.com This makes them promising materials for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). mdpi.com
| Complex | Metal Ion | Imidazo[1,5-a]pyridine Ligand | Auxiliary Ligand | Dimensionality | Key Finding/Property | Reference |
|---|---|---|---|---|---|---|
| [Zn(L)(fum)] | Zn(II) | Ditopic pyridinyl imidazo[1,5-a]pyridine (L) | Fumarate (fum) | 1D | Demonstrates the role of the imidazo[1,5-a]pyridine as an ancillary ligand. | nih.gov |
| [Zn(L)(tpt)] | Zn(II) | Ditopic pyridinyl imidazo[1,5-a]pyridine (L) | Terephthalate (tpt) | 1D | Highlights the influence of the dicarboxylic acid linker on the final structure. | nih.gov |
| [Zn(L)(tpt)]·solvent | Zn(II) | Ditopic pyridinyl imidazo[1,5-a]pyridine (L) | Terephthalate (tpt) | 2D | The imidazo[1,5-a]pyridine derivative acts as a connecting ligand, increasing dimensionality. | nih.gov |
| [Zn(HIPP)₂Cl₂] | Zn(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenol (HIPP) | Chloride | Mononuclear | Shows luminescent properties, investigated by DFT and TDDFT calculations. | tandfonline.com |
| [Zn₂(IPP)₄] | Zn(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenolate (IPP) | - | Dinuclear | ||
| [Co₂(IPP)₂(CH₃COO)₂]n | Co(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenolate (IPP) | Acetate (B1210297) | 1D Polymer | Demonstrates the formation of a coordination polymer with magnetic properties studied. | tandfonline.com |
Self-Assembly of this compound-Containing Architectures
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science and nanotechnology. The imidazo[1,5-a]pyridine scaffold has proven to be an excellent candidate for designing self-assembling systems due to its rigid, planar structure and the potential for forming non-covalent interactions, particularly π-π stacking. nih.gov
The self-assembly process is not limited to the formation of coordination polymers. Research has shown that under specific conditions, such as the presence of certain metal ions, complex molecular transformations can occur. For instance, an imidazo[1,5-a]pyridine derivative was unexpectedly formed and isolated through the action of Fe²⁺ on a dynamic library of imines generated from benzaldehyde (B42025) and 2-picolylamine. acs.org This highlights how metal ions can mediate and direct the self-assembly and reaction pathways to create complex heterocyclic systems. acs.org
Furthermore, the synthesis of imidazo[1,5-a]pyridinium salts through the efficient three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269) demonstrates another route to self-assembled structures. organic-chemistry.org These reactions allow for the incorporation of diverse functionalities and even chiral substituents, leading to the formation of multidentate N-heterocyclic carbene (NHC) ligands useful in various applications. organic-chemistry.org The resulting NHOs (N-heterocyclic olefins) based on the imidazo[1,5-a]pyridine scaffold have been synthesized and their coordination chemistry explored, showcasing the versatility of this platform for creating new carbon-based ligands. researchgate.net
| System/Derivative | Key Interaction/Process | Resulting Architecture/Product | Driving Force/Mediator | Significance | Reference |
|---|---|---|---|---|---|
| Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine | π-π stacking | 1D and 2D supramolecular networks | Inherent aromaticity of the scaffold | Demonstrates the importance of non-covalent interactions in crystal engineering. | nih.gov |
| Dynamic Imine Library + Fe²⁺ | Metal-templated reaction and self-assembly | 1,3-diphenylimidazo[1,5-a]pyridine | Fe²⁺ ions | Shows metal-ion-controlled synthesis from simple precursors. | acs.org |
| Picolinaldehyde, amines, formaldehyde | Three-component coupling | Imidazo[1,5-a]pyridinium ions | Condensation reaction | Provides access to multidentate NHC ligands for catalysis and materials. | organic-chemistry.org |
| Imidazo[1,5-a]pyridinium salts | Deprotonation | N-heterocyclic olefins (NHOs) | Base | Creates novel carbon-based ligands with tunable electronic properties. | researchgate.net |
Future Research Directions and Emerging Trends for 5,8 Methanoimidazo 1,5 a Pyridine Chemistry
Development of Novel and Efficient Synthetic Routes for Complex Analogues
The development of robust and versatile synthetic methodologies is paramount for the exploration of the chemical space around the 5,8-methanoimidazo[1,5-a]pyridine core. While classical synthetic approaches to imidazo[1,5-a]pyridines are well-established, future efforts will likely focus on modern techniques that offer greater efficiency, substrate scope, and access to complex, highly functionalized analogues. beilstein-journals.org
Transition-metal-catalyzed cross-coupling and C-H activation strategies, which have revolutionized the synthesis of related azaheterocycles, represent a promising avenue. researchgate.net For instance, methods employing copper or iron catalysts for intramolecular oxidative C-H amidation could be adapted to construct the bridged imidazo[1,5-a]pyridine (B1214698) framework from appropriately substituted precursors. researchgate.net The use of microwave-assisted organic synthesis (MAOS) also presents an opportunity to accelerate reaction times and improve yields, particularly for one-pot condensation reactions that are characteristic of imidazopyridine synthesis. researchgate.net A hypothetical modern synthetic approach could involve a multi-component reaction followed by a microwave-assisted intramolecular cyclization to forge the bridged system in a highly efficient manner.
Future research will likely target the development of stereoselective synthetic routes to access enantiomerically pure this compound derivatives. This is particularly crucial for applications in medicinal chemistry, where the chirality of a molecule can profoundly influence its biological activity. The use of chiral auxiliaries, asymmetric catalysis, and resolutions of racemic mixtures will be instrumental in achieving this goal.
Exploration of Unconventional Reactivity Patterns of the Bridged Nitrogen Heterocycle
The methano bridge in the this compound scaffold introduces significant ring strain and a unique three-dimensional geometry compared to its planar imidazo[1,5-a]pyridine counterpart. This structural perturbation is expected to give rise to unconventional reactivity patterns that are ripe for exploration. The strain energy of the bicyclic system could be harnessed to drive novel chemical transformations, such as ring-opening reactions or skeletal rearrangements, providing access to new heterocyclic scaffolds.
The nitrogen atoms in the imidazo[1,5-a]pyridine ring system possess distinct electronic environments, and the methano bridge is likely to modulate their nucleophilicity and basicity. Investigating the regioselectivity of electrophilic substitution and other functionalization reactions on the bridged system will be a key area of research. Furthermore, the unique topology of the molecule could be exploited in the design of novel ligands for organometallic chemistry, where the fixed spatial orientation of the nitrogen lone pairs could lead to unique coordination behavior and catalytic activity. Intramolecular cycloaddition reactions involving the bridged scaffold could also lead to the formation of complex polycyclic systems with interesting structural and electronic properties. openmedicinalchemistryjournal.com
Advanced Computational Techniques for Predicting Novel Properties and Reactivities
In silico methods are poised to play a crucial role in accelerating the discovery and development of novel this compound-based compounds. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbital energies, and thermodynamic stability of the bridged scaffold and its derivatives. These calculations can be used to predict spectroscopic properties, such as NMR and UV-Vis spectra, aiding in the characterization of newly synthesized compounds.
Furthermore, computational methods can be employed to predict the reactivity of the this compound system, guiding the design of synthetic experiments. For example, calculations of frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps can help to identify the most likely sites for electrophilic and nucleophilic attack. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural features of a series of compounds with their biological activity or physical properties, will be invaluable in the rational design of new derivatives with optimized performance for specific applications.
Integration into Multi-Functional Chemical Systems
The rigid and well-defined structure of the this compound scaffold makes it an excellent building block for the construction of multi-functional chemical systems. Its inherent fluorescence, a known property of many imidazo[1,5-a]pyridine derivatives, can be fine-tuned through chemical modification, making it a promising candidate for the development of novel fluorescent probes and sensors. rsc.org The introduction of specific recognition motifs onto the bridged scaffold could lead to chemosensors capable of selectively detecting metal ions, anions, or biologically important molecules.
The integration of the this compound core into larger polymeric structures could lead to the development of new materials with interesting optical, electronic, or thermal properties. mdpi.com For example, polymers containing this heterocyclic unit could exhibit high thermal stability or possess unique photophysical characteristics suitable for applications in organic light-emitting diodes (OLEDs) or other electronic devices. The ability of the nitrogen heterocycle to act as a ligand for metal ions also opens up the possibility of creating metal-organic frameworks (MOFs) with novel topologies and functions.
Design of Next-Generation Catalysts and Materials Based on the this compound Scaffold
The unique structural and electronic properties of this compound make it an attractive scaffold for the design of next-generation catalysts and advanced materials. The development of N-heterocyclic carbene (NHC) ligands based on the imidazo[1,5-a]pyridine framework has already shown promise in catalysis. Specifically, pyridine-chelated imidazo[1,5-a]pyridine-3-ylidene ligands have been used to create nickel(II) complexes that are active catalysts for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. The rigid nature of the bridged scaffold could lead to NHC ligands with enhanced stability and stereocontrol in catalytic reactions.
The luminescent properties of imidazo[1,5-a]pyridine derivatives suggest that the 5,8-methano analogue could be a valuable component in the design of novel optical materials. rsc.org By judiciously functionalizing the scaffold, it may be possible to create highly efficient blue emitters for use in display technologies or as fluorescent labels in biological imaging. The development of materials with tunable emission wavelengths and high quantum yields will be a key focus of future research.
| Application Area | Potential Role of this compound Scaffold | Key Research Focus |
| Catalysis | Backbone for N-heterocyclic carbene (NHC) ligands | Design of stable and stereoselective catalysts |
| Materials Science | Core for fluorescent materials and polymers | Development of efficient emitters for OLEDs and sensors |
| Medicinal Chemistry | Rigid scaffold for drug design | Synthesis of analogues with specific biological targets |
Q & A
Q. What are the common synthetic routes for imidazo[1,5-a]pyridine derivatives, and how do reaction conditions influence product yield?
Imidazo[1,5-a]pyridines are typically synthesized via cyclocondensation reactions. For example, 3-methylimidazo[1,5-a]pyridine (16a ) is prepared by reacting 2-(aminomethyl)pyridine with nitroethane in polyphosphoric acid (PPA) at 160°C, followed by hydrolysis . Another method involves cyclization of 2-(aminomethyl)pyridines with electrophiles, where reaction temperature and catalyst selection (e.g., PPA vs. acetic anhydride) critically affect yields. For instance, substituting nitroethane with 1-nitropropane yields 3-ethyl derivatives (16b ) with ~70% efficiency .
Table 1: Synthesis Optimization for Imidazo[1,5-a]pyridines
| Derivative | Reactants | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 16a | Nitroethane + 2-aminomethylpyridine | PPA | 160 | 65–70 |
| 16b | 1-Nitropropane + 2-aminomethylpyridine | PPA | 160 | 68–72 |
| Fluorinated derivatives | Diazonium salts + aldehydes | None (water byproduct) | RT | 80–85 |
Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize imidazo[1,5-a]pyridine derivatives?
Structural elucidation relies on:
- 1H/13C NMR : Distinct aromatic proton signals (δ 6.8–8.5 ppm) and carbon shifts (δ 110–150 ppm) confirm fused-ring systems .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 223 for C14H13N3) validate molecular weight .
- IR : Stretching vibrations (C=N ~1600 cm⁻¹, C-Br ~550 cm⁻¹) identify functional groups .
Q. What are the typical applications of imidazo[1,5-a]pyridine derivatives in medicinal chemistry research?
These derivatives serve as:
- Antibacterial agents : 5,8-Methanoimidazo derivatives inhibit Gram-positive/-negative bacteria via membrane disruption .
- Enzyme inhibitors : 1-Substituted pyridylimidazo[1,5-a]pyridines target papain (Ki = 0.5–2.0 µM) through competitive inhibition .
- Fluorophores : Derivatives with large Stokes shifts (e.g., ~100 nm) enable pH sensing in live cells .
Advanced Research Questions
Q. What strategies optimize the synthesis of fluorinated imidazo[1,5-a]pyridine derivatives for enhanced bioactivity?
Fluorination at specific positions (e.g., 6,8-difluoro) improves metabolic stability and target affinity. Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is synthesized via nitronate cyclization, achieving 85% yield under mild conditions . Key steps include:
Q. How do structural modifications (e.g., 4-bromo substitution) impact the biological activity of pyrazolo[1,5-a]pyridine derivatives?
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits 10-fold higher enzyme inhibition (IC50 = 1.2 µM) compared to non-halogenated analogs. The bromine atom enhances electrophilicity, facilitating covalent binding to catalytic cysteine residues .
Table 2: Substitution Effects on Bioactivity
| Compound | Substituent | Target | IC50 (µM) |
|---|---|---|---|
| 4-Bromo derivative | Br at C4 | Protease | 1.2 |
| 4-Chloro derivative | Cl at C4 | Protease | 5.8 |
| Unsubstituted | H at C4 | Protease | >50 |
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies of triazolo[1,5-a]pyridine compounds?
Conflicting SAR data often arise from divergent assay conditions. For triazolo derivatives:
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Thermodynamic profiling : Calculate ΔG values to confirm binding energetics (e.g., ΔG = -RT ln Ki) .
- Crystallography : Resolve steric clashes in enzyme-inhibitor complexes (e.g., PARG inhibitors in ).
Q. How do computational methods contribute to understanding imidazo[1,5-a]pyridine interactions with biological targets?
Molecular docking of 1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine reveals hydrophobic interactions with ATP-binding pockets (e.g., kinase targets). DFT calculations predict electrophilic regions for covalent modification .
Methodological Considerations
- Data Contradictions : Cross-validate enzyme inhibition assays (e.g., Dixon vs. Lineweaver-Burk plots) to confirm mechanism .
- Synthetic Reproducibility : Standardize PPA concentration (85%) and reaction times (3–5 hrs) for cyclocondensation .
- Biological Assays : Test derivatives against isogenic bacterial strains (e.g., MRSA vs. MSSA) to assess resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
